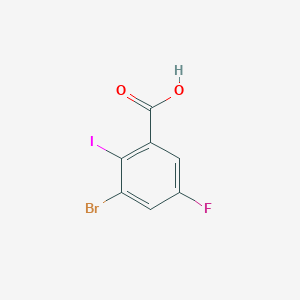
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride is a chemical compound with a complex structure, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated phenyl compound to the corresponding amine using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride can be compared with other halogenated phenylamines, such as:
2-Bromo-6-chloro-4-fluoroaniline: Similar structure but lacks the methanamine group.
4-Bromo-2-fluorophenylmethanamine hydrochloride: Similar but with different halogenation pattern.
The uniqueness of this compound lies in its specific combination of halogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7BrCl2FN |
|---|---|
Peso molecular |
274.94 g/mol |
Nombre IUPAC |
(2-bromo-6-chloro-4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-6-1-4(10)2-7(9)5(6)3-11;/h1-2H,3,11H2;1H |
Clave InChI |
MHQDODQCSMELMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)CN)Br)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)









![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)
